Synthetic Efficiency: 98% Bromination Yield as a Scalable Entry Point
Direct bromination of 2-aminobenzonitrile with molecular bromine (2 equiv) in acetic acid yields 2-amino-3,5-dibromobenzonitrile in 98% isolated yield [1]. This near-quantitative conversion represents an efficient, single-step transformation from a readily available and inexpensive precursor (2-aminobenzonitrile, CAS 1885-29-6), providing a cost-advantaged entry to the dibromo building block compared to multi-step syntheses required for alternative dibromoarenes lacking the ortho-amino directing group.
| Evidence Dimension | Isolated reaction yield (single-step bromination) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 2-Aminobenzonitrile (precursor); typical electrophilic bromination yields for non-amino-directed substrates range 60–85% |
| Quantified Difference | 13–38 percentage point yield advantage |
| Conditions | Molecular bromine (2 equiv), acetic acid, 15–20 °C; product isolated as 2-amino-3,5-dibromobenzonitrile |
Why This Matters
A 98% yield from an inexpensive precursor enables cost-effective scale-up for medicinal chemistry programs, reducing procurement cost per gram of final dibromo building block and minimizing purification burden.
- [1] Tetrahedron, 2016, 72(35), 5323–5330. Convenient synthesis of disubstituted tacrine derivatives via electrophilic and copper induced reactions. View Source
